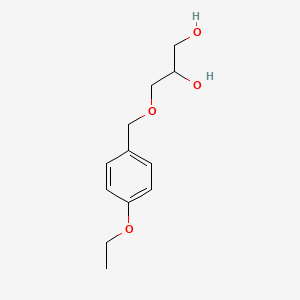

3-(p-Ethoxybenzyloxy)-1,2-propanediol

Description

Contextual Significance within Contemporary Organic Chemistry Research

The significance of 3-(p-Ethoxybenzyloxy)-1,2-propanediol in modern organic chemistry can be understood by examining its two constituent parts.

Firstly, the 1,2-propanediol core is a commodity chemical that can be produced from renewable resources, notably through the hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production. nih.govacs.orgresearchgate.net This positions derivatives of 1,2-propanediol within the realm of sustainable and green chemistry, a major focus of current research. nih.gov As a simple, chiral diol, it serves as a valuable starting material for the synthesis of more complex, stereochemically-defined molecules. nih.gov

Secondly, the p-ethoxybenzyl ether group belongs to the class of benzyl (B1604629) ether protecting groups. Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent unwanted side reactions while other parts of a molecule are being modified. wikipedia.orglibretexts.org The choice of protecting group is critical, as it must be stable to a range of reaction conditions yet be removable ("cleavable") selectively under mild conditions. nih.gov Substituted benzyl ethers, such as the closely related p-methoxybenzyl (PMB) ether, are widely used because the substituent allows for cleavage under specific oxidative conditions, in addition to the standard hydrogenolysis used for unsubstituted benzyl ethers. nih.govorganic-chemistry.org The p-ethoxybenzyl group is therefore significant as it offers an alternative, orthogonal cleavage strategy, enhancing its utility in sophisticated synthetic routes.

Overview of Differentiated Structural Features and Their Inherent Chemical Implications

The structure of this compound contains several key features that dictate its chemical properties and potential applications.

1,2-Propanediol Backbone: This vicinal diol structure contains two hydroxyl groups of different reactivity: a primary alcohol (at C1) and a secondary alcohol (at C2). In the title compound, the primary alcohol is protected by the p-ethoxybenzyl group. This leaves the secondary hydroxyl group at the C2 position available for further chemical transformation.

Chiral Center: The carbon at the C2 position is a stereocenter. This means the compound can exist as two distinct, non-superimposable mirror images: (R)-3-(p-Ethoxybenzyloxy)-1,2-propanediol and (S)-3-(p-Ethoxybenzyloxy)-1,2-propanediol. The use of an enantiomerically pure form of this compound allows for the introduction of a specific stereochemistry into a target molecule, which is crucial in fields like pharmaceutical synthesis.

p-Ethoxybenzyl Ether Protecting Group: This feature has the most significant chemical implications. Like standard benzyl (Bn) ethers, it is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. organic-chemistry.org However, the para-ethoxy substituent, being an electron-donating group, activates the benzene (B151609) ring. This has two main consequences:

It facilitates cleavage via oxidative methods , most commonly with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org This provides a mild deprotection pathway that is orthogonal to the deprotection of many other common protecting groups.

It can also be removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst), a standard method for benzyl-type ethers. libretexts.orgorganic-chemistry.org

The ability to be cleaved by multiple, distinct methods allows for greater flexibility in synthetic planning.

Interactive Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molar Mass | 226.27 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid |

| Boiling Point | > 220 °C |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |

Interactive Table 2: Comparison of Benzyl-Type Protecting Group Cleavage Methods

| Protecting Group | Standard Cleavage (Hydrogenolysis) | Orthogonal Cleavage (Oxidative) |

| Benzyl (Bn) | Yes (e.g., H₂, Pd/C) organic-chemistry.org | No (Generally stable) |

| p-Methoxybenzyl (PMB) | Yes (e.g., H₂, Pd/C) nih.gov | Yes (e.g., DDQ, CAN) organic-chemistry.org |

| p-Ethoxybenzyl (inferred) | Yes | Yes (by analogy to PMB) |

Identification of Current Knowledge Gaps and Strategic Research Imperatives Pertaining to this compound

Given the absence of dedicated studies on this compound, several significant knowledge gaps exist, which in turn define clear imperatives for future research.

Current Knowledge Gaps:

Optimized Synthesis: There is no established, high-yield synthetic protocol published specifically for this compound.

Full Characterization: Comprehensive experimental data, including detailed NMR (¹H, ¹³C), IR, and mass spectrometry, as well as definitive physical properties (melting point, boiling point, refractive index, optical rotation for enantiomers), are not available in the literature.

Comparative Stability: The precise stability profile of the p-ethoxybenzyl ether group relative to the more common p-methoxybenzyl (PMB) or other protecting groups under a wide array of reaction conditions has not been systematically evaluated.

Demonstrated Utility: The practical application of this compound as a protecting group or chiral building block in the total synthesis of a complex natural product or pharmaceutical agent has not been reported.

Strategic Research Imperatives:

Development of Synthetic Routes: The primary research goal should be to develop and optimize an efficient synthesis of both the racemic and enantiomerically pure forms of the compound. This would likely involve the reaction of 1,2-propanediol with p-ethoxybenzyl chloride or bromide under Williamson ether synthesis conditions. organic-chemistry.org

Thorough Physicochemical and Spectroscopic Analysis: Once synthesized, the compound must be fully characterized to establish a reference dataset for future studies.

Evaluation in Synthesis: Its performance as a protecting group should be tested. This involves subjecting it to various common synthetic transformations to map its stability and then demonstrating its selective cleavage in the presence of other functional groups and protecting groups.

Exploration of Applications: Research should be directed toward using this building block in the synthesis of valuable target molecules, thereby validating its utility and potentially uncovering unique advantages over existing reagents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63834-82-2 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-[(4-ethoxyphenyl)methoxy]propane-1,2-diol |

InChI |

InChI=1S/C12H18O4/c1-2-16-12-5-3-10(4-6-12)8-15-9-11(14)7-13/h3-6,11,13-14H,2,7-9H2,1H3 |

InChI Key |

NTOIBZJBOAYNRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)COCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 P Ethoxybenzyloxy 1,2 Propanediol

Retrosynthetic Analysis and Key Disconnection Strategies for the Target Molecule

A retrosynthetic analysis of 3-(p-Ethoxybenzyloxy)-1,2-propanediol identifies the benzylic ether linkage as the most logical point for disconnection. This primary disconnection breaks the molecule into two key synthons: a p-ethoxybenzyl cation equivalent and a 1,2-propanediol derivative with a nucleophilic oxygen.

A further disconnection of the p-ethoxybenzyl synthon reveals p-ethoxybenzyl alcohol or a corresponding halide as a practical starting material. The 1,2-propanediol synthon can be traced back to commercially available glycerol (B35011) or its derivatives, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which offers inherent protection of the 1,2-diol.

This retrosynthetic approach highlights the central challenge of the synthesis: the selective formation of the ether bond at the primary hydroxyl group of the 1,2-propanediol moiety.

Targeted Chemical Synthesis Routes

The synthesis of this compound can be achieved through several targeted routes, each with its own set of advantages and considerations.

Strategies for the Construction of the Benzylic Ether Linkage

The formation of the benzylic ether linkage is most commonly achieved via the Williamson ether synthesis. organic-chemistry.orgchemistrytalk.orgwikipedia.org This S(_N)2 reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve the deprotonation of a suitably protected 1,2-propanediol derivative followed by reaction with p-ethoxybenzyl halide.

Alternative methods for forming benzylic ethers under neutral or acidic conditions have also been developed to accommodate sensitive substrates. organic-chemistry.org For instance, the use of 2-benzyloxy-1-methylpyridinium triflate allows for benzylation under mild, thermal conditions. orgsyn.org Another approach involves the reaction of an alcohol with a benzyl (B1604629) trichloroacetimidate (B1259523) under acidic catalysis. organic-chemistry.org

A newer protocol for the synthesis of benzyl ethers utilizes 2-benzyloxypyridine and methyl triflate, which generates the active benzylating agent in situ. beilstein-journals.org This method has been shown to be effective for a range of alcohols. beilstein-journals.org

| Method | Key Reagents | Reaction Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH), p-Ethoxybenzyl Halide | Typically requires strong base | Widely applicable, good yields | Not suitable for base-sensitive substrates |

| Trichloroacetimidate Method | p-Ethoxybenzyl Trichloroacetimidate, Acid Catalyst (e.g., TfOH) | Acidic conditions | Suitable for substrates unstable to base | Requires preparation of the imidate |

| 2-Benzyloxypyridine Method | 2-(p-Ethoxybenzyloxy)pyridine, Methyl Triflate, MgO | Neutral, buffered conditions | Mild conditions, good for complex molecules | Requires synthesis of the pyridine (B92270) reagent |

Introduction and Regiospecific Functionalization of the 1,2-Propanediol Moiety

The 1,2-propanediol moiety can be introduced using several starting materials. Glycerol is an inexpensive and readily available precursor. However, its three hydroxyl groups necessitate a protection strategy to ensure regioselective etherification at the primary position. A common approach is the protection of the 1,2-diol as a ketal, typically an acetonide by reacting glycerol with acetone (B3395972) to form solketal. The remaining primary hydroxyl group of solketal can then be subjected to etherification. Subsequent deprotection of the ketal under acidic conditions yields the desired 1,2-diol.

Alternatively, glycidol (B123203) (2,3-epoxy-1-propanol) can be used. The epoxide ring can be opened by the p-ethoxybenzyl alkoxide, which would typically lead to the formation of the desired 1-O-substituted glycerol derivative.

The synthesis of related diols, such as 3-amino-1,2-propanediol, has been achieved from 3-chloro-1,2-propanediol (B139630) and ammonia, highlighting the utility of halogenated propanediols as synthetic intermediates. researchgate.net

Synthesis of the p-Ethoxybenzyl Moiety and Its Integration

The p-ethoxybenzyl moiety is typically introduced from p-ethoxybenzyl alcohol or a corresponding halide. p-Ethoxybenzyl alcohol can be synthesized by the reduction of p-ethoxybenzaldehyde with a reducing agent like sodium borohydride (B1222165) in ethanol. prepchem.com p-Ethoxybenzaldehyde itself is commercially available.

The alcohol can then be converted to a more reactive leaving group, such as a bromide or chloride, to facilitate the Williamson ether synthesis. For instance, reaction with phosphorus tribromide or thionyl chloride would yield the corresponding p-ethoxybenzyl bromide or chloride.

The integration of this moiety is the core etherification step, as discussed in section 2.2.1. The choice of the specific p-ethoxybenzyl precursor (alcohol, halide, or other activated form) will depend on the chosen etherification strategy.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of the etherification step.

Solvent Effects and Kinetic Studies in Etherification Reactions

Kinetic studies of the Williamson ether synthesis have shown that the choice of solvent can significantly impact the reaction rate and selectivity. researchgate.netrsc.org Aprotic polar solvents, such as DMF or DMSO, are often preferred as they can solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion. This generally leads to faster reaction rates compared to protic solvents.

The solvent can also influence the regioselectivity of the reaction, particularly the competition between O-alkylation and C-alkylation, although this is less of a concern with the primary alkoxide of the protected 1,2-propanediol. researchgate.net

| Solvent Type | Examples | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Aprotic Polar | DMF, DMSO, Acetonitrile | Generally enhances rate | Solvates the counter-ion, increasing nucleophilicity of the alkoxide. researchgate.net |

| Protic | Ethanol, Methanol | Generally decreases rate | Solvates the alkoxide through hydrogen bonding, reducing its nucleophilicity. researchgate.net |

| Aprotic Nonpolar | Toluene, Hexane | Variable, often slower | Limited solubility of the alkoxide salt can be a factor. |

The use of catalysts can also be beneficial. For instance, in less favorable Williamson ether syntheses, silver oxide (Ag(_2)O) can be used to catalyze the reaction by coordinating to the halide, making the carbon more electrophilic. chemistrytalk.org For direct etherification of alcohols, iron(III) triflate has been shown to be an efficient catalyst. researchgate.net

Stereochemical Control and Diastereoselective Approaches in Synthesis

Achieving stereochemical control is paramount when synthesizing specific enantiomers or diastereomers of this compound. The presence of a chiral center at the C2 position of the propane-1,2-diol moiety necessitates the use of stereoselective synthetic strategies.

One of the most direct methods involves chiral pool synthesis . This approach utilizes readily available and enantiomerically pure starting materials. For instance, the synthesis can commence from (R)- or (S)-glycidol, which are common chiral building blocks. The epoxide ring of chiral glycidol can be opened by the nucleophilic attack of the alkoxide derived from p-ethoxybenzyl alcohol. This reaction, typically conducted under basic conditions, proceeds with high regioselectivity at the less hindered primary carbon, leading to the formation of the corresponding enantiomerically pure this compound.

Another powerful strategy is asymmetric dihydroxylation (AD) . This method introduces the two hydroxyl groups to a prochiral olefin precursor, such as allyl p-ethoxybenzyl ether. The Sharpless asymmetric dihydroxylation, which employs osmium tetroxide as a catalyst in conjunction with a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) and dihydroquinine), is a well-established method for creating chiral diols with high enantioselectivity. researchgate.net The choice of the chiral ligand dictates whether the (R)- or (S)-diol is formed.

Diastereoselective approaches become relevant when an additional stereocenter is present in the molecule. While the parent this compound has only one stereocenter, derivatives could have more. In such cases, controlling the relative stereochemistry between multiple centers is crucial. This can be achieved through substrate-controlled diastereoselection, where the existing stereocenter directs the stereochemical outcome of a new stereocenter being formed. Alternatively, reagent-controlled methods, using chiral reagents or catalysts, can favor the formation of one diastereomer over others. nih.gov For example, chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical course of a reaction, and then subsequently removed. nih.gov

Below is a table summarizing potential stereoselective synthetic approaches.

| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Stereochemical Principle | Anticipated Outcome |

| Chiral Pool Synthesis | (R)- or (S)-Glycidol, p-Ethoxybenzyl alcohol | Base (e.g., NaH, KOH) | Nucleophilic ring-opening of a chiral epoxide. | (S)- or (R)-3-(p-Ethoxybenzyloxy)-1,2-propanediol, respectively, with high enantiomeric purity. |

| Asymmetric Dihydroxylation | Allyl p-ethoxybenzyl ether | OsO₄ (cat.), Chiral Ligand (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL), NMO | Enantioselective addition of two hydroxyl groups across a double bond, directed by a chiral ligand. researchgate.net | (R)- or (S)-3-(p-Ethoxybenzyloxy)-1,2-propanediol, depending on the chiral ligand used. |

| Diastereoselective Reduction | p-Ethoxybenzyloxy-2-hydroxy-propanone | Chiral reducing agents (e.g., CBS catalyst, chiral boranes) | Stereoselective reduction of a ketone to a secondary alcohol, creating a new stereocenter. | Diastereomeric mixture of diols, with one diastereomer favored. |

Purification and Isolation Protocols for High-Purity this compound

Following the synthesis of this compound, a robust purification protocol is essential to remove unreacted starting materials, catalysts, solvents, and byproducts. The goal is to isolate the target compound with high purity, often exceeding 98-99%. researchgate.netgoogle.com The purification strategy is typically a multi-step process combining several techniques.

The initial workup often involves an aqueous extraction to remove water-soluble impurities and salts. The organic layer containing the crude product is then dried and concentrated under reduced pressure.

Chromatographic methods are central to the purification of this compound.

Flash Column Chromatography: This is the most common technique for purifying moderately polar compounds like this compound. A silica (B1680970) gel stationary phase is typically used with a gradient elution system of non-polar and polar solvents, such as a mixture of hexanes and ethyl acetate. nih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally the more polar byproducts.

Ion-Exchange Chromatography: This method is particularly useful if the synthesis results in ionic impurities or if the compound is produced via a fermentation process. google.comnih.govgoogle.com Cationic and anionic resins can be used to remove charged molecules from the product stream. google.com

Distillation is another key technique for obtaining high-purity this compound, which is a high-boiling point liquid.

Vacuum Distillation: Due to the compound's high molecular weight and the presence of hydroxyl groups, its boiling point at atmospheric pressure is expected to be high, likely leading to decomposition. Vacuum distillation significantly lowers the boiling point, allowing for purification without thermal degradation. google.com

Molecular Distillation: For achieving very high purity, molecular distillation (a short-path distillation technique) can be employed. This method is suitable for thermally sensitive compounds and operates under very high vacuum, minimizing the time the compound spends at an elevated temperature. researchgate.net

Crystallization can be an effective final purification step, especially for chiral compounds where resolution may be possible, or for obtaining a solid product with very high purity. researchgate.net If the compound is a solid at room temperature or forms stable crystalline derivatives, cooling a saturated solution in an appropriate solvent system can yield high-purity crystals.

The table below outlines common purification protocols applicable to this compound.

| Purification Technique | Principle of Separation | Impurities Removed | Typical Application in Workflow |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Water-soluble salts, catalysts, and polar byproducts. | Initial workup step after the reaction is quenched. |

| Flash Column Chromatography | Adsorption and differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase. nih.gov | Unreacted p-ethoxybenzyl alcohol, non-polar byproducts, and highly polar impurities. | Primary purification step after initial extraction and concentration. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. google.com | Solvents, lower-boiling impurities, and some higher-boiling byproducts. | Final purification step for obtaining a high-purity liquid product. |

| Ion-Exchange Chromatography | Reversible exchange of ions between a liquid phase and a solid ion-exchange resin. nih.gov | Ionic catalysts, salts, and acidic or basic byproducts. | Polishing step, particularly for products from biogenic routes or syntheses using ionic reagents. google.comgoogle.com |

| Crystallization | Formation of a solid crystalline phase from a solution, excluding impurities from the crystal lattice. researchgate.net | Residual impurities remaining after chromatography or distillation. | Final polishing step if the compound is a solid or can be crystallized. |

Advanced Analytical Characterization Techniques for 3 P Ethoxybenzyloxy 1,2 Propanediol

Spectroscopic Methodologies for Definitive Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For 3-(p-Ethoxybenzyloxy)-1,2-propanediol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electronegative oxygen atoms and the aromatic ring. libretexts.org Protons adjacent to an ether oxygen are typically found in the 3.4-4.5 δ range. pressbooks.pub The aromatic protons of the p-substituted ring are expected to appear as a characteristic AA'BB' system.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Ether-linked carbons are typically observed in the 50-90 ppm region. pressbooks.puborganicchemistrydata.org The carbons of the ethoxy group, the benzylic methylene, the propanediol (B1597323) backbone, and the aromatic ring will all have distinct and predictable chemical shifts. chemicalbook.comchemicalbook.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of the propanediol and ethoxy groups. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -OCH₂- | ~4.0 (quartet) | ~63 |

| Aromatic CH (ortho to -OCH₂) | ~6.9 (doublet) | ~114 |

| Aromatic CH (meta to -OCH₂) | ~7.2 (doublet) | ~130 |

| Benzylic Ar-CH₂-O | ~4.5 (singlet) | ~73 |

| Propanediol -OCH₂-CH(OH)- | ~3.5-3.7 (multiplet) | ~70-72 |

| Propanediol -CH(OH)-CH₂OH | ~3.8 (multiplet) | ~70-72 |

| Propanediol -CH₂OH | ~3.4-3.6 (multiplet) | ~64 |

| Propanediol -OH groups | Variable, broad singlet | - |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups within a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Key functional groups have characteristic absorption frequencies. For this compound, the spectrum would be dominated by a broad O-H stretching band from the diol functionality, strong C-O stretching bands from the ether linkages, and peaks corresponding to the aromatic ring. Phenyl alkyl ethers typically show two distinct C-O stretching absorbances. pressbooks.pub

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. The spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the symmetric C-O-C stretch. aip.org

Interactive Table 2: Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (Diol) | 3200-3500 (Broad, Strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (Medium) | Strong |

| Aliphatic C-H Stretch | 2850-3000 (Medium-Strong) | Strong |

| Aromatic C=C Stretch | 1580-1610, 1450-1500 (Medium-Strong) | Strong |

| Aryl-Alkyl Ether C-O-C Stretch | 1230-1270 (Asymmetric, Strong), 1020-1050 (Symmetric, Strong) spectroscopyonline.com | 1125 (Characteristic C-O-C) aip.org |

| Primary/Secondary Alcohol C-O Stretch | 1050-1150 (Strong) | Weak |

| Aromatic Ring Bending (oop) | 810-840 (Strong, p-disubstituted) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₈O₄), the exact mass of the molecular ion [M]⁺ can be calculated with high precision. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The fragmentation pattern in MS/MS experiments is predictable for ether-containing compounds. youtube.com Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen atoms.

Benzylic cleavage: Cleavage of the benzyl-oxygen bond to generate a stable p-ethoxybenzyl cation, which could rearrange to a tropylium-like ion.

Loss of water: Dehydration from the diol moiety.

Cleavage of the ether bond: Heterolytic cleavage of the C-O bonds can also occur. youtube.com

Interactive Table 3: Predicted HRMS Fragments for this compound

| Ion Description | Proposed Structure/Formula | Predicted m/z |

| Molecular Ion [M]⁺˙ | [C₁₂H₁₈O₄]⁺˙ | 226.1205 |

| Sodium Adduct [M+Na]⁺ | [C₁₂H₁₈O₄Na]⁺ | 249.1097 |

| p-Ethoxybenzyl cation | [C₉H₁₁O]⁺ | 135.0810 |

| Loss of propanediol side chain | [C₉H₁₁O₂]⁺ | 151.0759 |

| Loss of ethoxybenzyl group | [C₃H₇O₂]⁺ | 75.0446 |

Chromatographic Separation and Quantitative Analysis Protocols

Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative analysis.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS) Utilizing Analyte Protectants

GC is a powerful technique for separating volatile and thermally stable compounds. Due to the two polar hydroxyl groups, direct GC analysis of this compound can be challenging, leading to poor peak shape and potential degradation.

Derivatization: To increase volatility and thermal stability, the hydroxyl groups are typically derivatized before GC analysis. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -OH groups to -O-Si(CH₃)₃ (trimethylsilyl) ethers. youtube.comnist.gov

Analyte Protectants: A significant issue in the GC analysis of active compounds (those with polar functional groups) is their interaction with active sites (e.g., silanol (B1196071) groups) in the GC inlet and column. This can cause analyte loss, peak tailing, and poor reproducibility. nih.gov To mitigate this "matrix-induced chromatographic enhancement effect," analyte protectants are added to both the sample extracts and the calibration standards. nih.govnih.gov These are typically compounds with multiple hydrogen-bonding groups, such as sugars (sorbitol) or gulonolactone, which effectively passivate the active sites. nih.govnih.gov Interestingly, a structurally similar compound, 3-ethoxy-1,2-propanediol (B54293), has itself been used as an analyte protectant, highlighting the effectiveness of this class of compounds for improving GC performance for active analytes. epa.gov This approach ensures that the analyte is shielded from degradation, leading to improved peak shape, lower detection limits, and more accurate quantification. nih.gov

Chiral Chromatography for Enantiomeric Purity and Resolution Studies

Chiral chromatography is the cornerstone technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the enantiomeric resolution of chiral diols.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used method for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. These columns, often coated with derivatives like tris(3,5-dimethylphenylcarbamate), offer a broad range of selectivities under normal phase, reversed-phase, and polar organic modes. chromatographyonline.comnih.gov For a compound like this compound, a normal phase method would likely provide the best resolution.

A hypothetical, yet typical, set of starting conditions for the HPLC analysis of this compound is presented below. Optimization of the mobile phase composition and temperature would be necessary to achieve baseline separation.

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 228 nm (based on the ethoxybenzyl group) |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

For volatile or semi-volatile compounds, chiral GC offers high-resolution separations. The use of derivatized cyclodextrin (B1172386) stationary phases is a common and effective approach for resolving chiral alcohols and diols. sigmaaldrich.comgcms.cz These CSPs, such as permethylated beta-cyclodextrin, create a chiral cavity into which the enantiomers can include, leading to differential interactions and separation. gcms.cz Prior to GC analysis, this compound would typically require derivatization to increase its volatility and thermal stability. gcms.czresearchgate.net

Tailored Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis, such as increased volatility for GC or enhanced detectability. researchgate.net For this compound, the two hydroxyl groups are the primary sites for derivatization.

Silylation:

Silylation is a common derivatization method where active hydrogens, like those in hydroxyl groups, are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The resulting TMS ethers are significantly more volatile and less polar, making them ideal for GC analysis. gcms.czchromforum.org This process reduces peak tailing and improves chromatographic efficiency.

Acylation:

Acylation involves introducing an acyl group into the molecule. Using reagents like trifluoroacetic anhydride (B1165640) (TFAA), the hydroxyl groups of the diol can be converted into trifluoroacetyl esters. This not only increases volatility but also introduces halogen atoms, which can significantly enhance detection sensitivity when using an electron capture detector (ECD).

Boronate Ester Formation:

For compounds with 1,2- or 1,3-diol functionalities, derivatization with boronic acids, such as phenylboronic acid, is a highly specific strategy. chromforum.org This reaction forms a cyclic boronate ester, which is stable and exhibits excellent chromatographic properties for GC-MS analysis. This method is particularly useful for selectively derivatizing vicinal diols in complex matrices. chromforum.orgnih.gov

Table 2: Common Derivatization Strategies for Diols

| Derivatization Method | Reagent | Resulting Derivative | Analytical Advantage |

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ether | Increased volatility, improved peak shape for GC |

| Acylation | TFAA | Trifluoroacetyl Ester | Increased volatility, enhanced ECD response |

| Boronate Ester Formation | Phenylboronic Acid | Cyclic Phenylboronate Ester | High specificity for vicinal diols, stable for GC-MS |

Chemical Reactivity and Functionalization of 3 P Ethoxybenzyloxy 1,2 Propanediol

Reactions at the 1,2-Propanediol Moiety

The adjacent primary and secondary hydroxyl groups on the propane (B168953) backbone are the most active sites for a variety of nucleophilic and redox reactions. The difference in steric hindrance between the primary and secondary positions often allows for selective reactions.

Esterification and Transesterification Reactions of Hydroxyl Groups

The hydroxyl groups of 3-(p-Ethoxybenzyloxy)-1,2-propanediol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. Due to lower steric hindrance, the primary hydroxyl group is generally more reactive than the secondary hydroxyl group, allowing for the potential selective formation of a monoester at the primary position under controlled conditions.

Transesterification, the exchange of an alkoxy group of an ester with the alcohol from the diol, can also be employed, often driven by the removal of a more volatile alcohol byproduct.

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Conditions | Expected Product(s) |

|---|---|---|---|

| This compound | Acetic Anhydride (B1165640), Pyridine (B92270) | Room Temperature | 1-Acetoxy-3-(p-ethoxybenzyloxy)-2-propanol and/or 1,2-Diacetoxy-3-(p-ethoxybenzyloxy)propane |

| This compound | Benzoyl Chloride, Triethylamine | 0 °C to Room Temp. | 1-Benzoyloxy-3-(p-ethoxybenzyloxy)-2-propanol and/or 1,2-Dibenzoyloxy-3-(p-ethoxybenzyloxy)propane |

Selective Etherification Reactions of Hydroxyl Groups

Similar to esterification, the hydroxyl groups can be converted into ethers. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method. Selective etherification of the primary hydroxyl group is achievable by using a stoichiometric amount of base and alkylating agent at low temperatures.

Acetal (B89532) and Ketal Formation for Protecting Group Strategies or Cyclic Derivatives

The 1,2-diol moiety is ideal for forming cyclic acetals or ketals by reacting with aldehydes or ketones in the presence of an acid catalyst. openstax.orglibretexts.org This reaction is reversible and is frequently used as a protecting group strategy for the diol functionality, as acetals are stable under neutral or basic conditions but can be easily removed by treatment with aqueous acid. libretexts.orgmasterorganicchemistry.com The reaction with an aldehyde or ketone, such as acetone (B3395972), results in the formation of a 1,3-dioxolane (B20135) ring.

The general mechanism involves:

Protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. libretexts.orgyoutube.com

Nucleophilic attack of one of the diol's hydroxyl groups on the activated carbonyl carbon. libretexts.orgyoutube.com

Proton transfer to form a hemiacetal intermediate. libretexts.orgyoutube.com

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). youtube.com

Intramolecular nucleophilic attack by the second hydroxyl group, displacing the water molecule and forming the cyclic ring. youtube.com

Deprotonation to yield the final acetal or ketal product. libretexts.org

Table 2: Acetal and Ketal Formation

| Reactant | Reagent | Conditions | Expected Product |

|---|---|---|---|

| This compound | Acetone | Acid Catalyst (e.g., p-TsOH) | 2,2-Dimethyl-4-((p-ethoxybenzyloxy)methyl)-1,3-dioxolane |

Selective Oxidation and Reduction Reactions of the Diol System

The oxidation of the 1,2-diol system can lead to several different products depending on the oxidant used.

Selective Oxidation: Mild oxidizing agents can selectively oxidize the less sterically hindered primary alcohol to an aldehyde or the secondary alcohol to a ketone, yielding a hydroxyketone or a hydroxyaldehyde.

Oxidative Cleavage: Stronger oxidizing agents that are specific for 1,2-diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), will cleave the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction would break down the propanediol (B1597323) backbone into two smaller aldehyde fragments.

Conversely, the reduction of a diol system is not a common transformation without first converting the hydroxyl groups into more reactive leaving groups.

Transformations Involving the Benzyloxy and Ethoxy Aromatic System

The aromatic and ether functionalities on the side chain offer distinct reactive pathways, most notably the cleavage of the benzylic ether.

Catalytic Hydrogenolysis of the Benzylic Ether Linkage

The p-ethoxybenzyl ether group serves as an effective protecting group for the primary hydroxyl of the original glycerol (B35011) scaffold. This group can be selectively removed under mild conditions via catalytic hydrogenolysis. researchgate.net This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). ambeed.com The reaction cleaves the carbon-oxygen bond at the benzylic position.

This deprotection strategy is highly efficient and chemoselective, generally leaving other functional groups like the aliphatic hydroxyls and the ethoxy aromatic ether intact. researchgate.net The products of this reaction are 3-ethoxy-1,2-propanediol (B54293) and toluene. ambeed.com

Table 3: Deprotection via Catalytic Hydrogenolysis

| Reactant | Reagent | Conditions | Expected Products |

|---|

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is a critical aspect of its chemical profile. These reactions can be broadly categorized into electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

The p-ethoxybenzyloxy group has a profound impact on the susceptibility of the aromatic ring to electrophilic attack. The ethoxy group (-OCH2CH3) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglatech.edudoubtnut.comleah4sci.commasterorganicchemistry.com This is due to the resonance effect of the oxygen atom, which donates its lone pair of electrons to the benzene ring, thereby increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. acs.orgyoutube.com This increased nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.orglatech.edu

The general mechanism for EAS involves a two-step process:

Attack of the electrophile (E+) by the π-electrons of the aromatic ring: This is the slow, rate-determining step that disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. leah4sci.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring in a fast step. leah4sci.com

For this compound, electrophilic substitution would be expected to yield a mixture of ortho and para substituted products relative to the benzyloxy group. However, since the para position is already occupied by the ethoxy group, substitution will be directed to the ortho positions (adjacent to the benzyloxy group).

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This typically requires a Lewis acid catalyst such as FeX3. latech.edu For p-alkoxybenzyl ethers, halogenation would readily occur at the ortho positions.

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). latech.edu The electrophile is the nitronium ion (NO2+).

Friedel-Crafts Reactions:

Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl3. acs.org

Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. acs.org This reaction is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike EAS, NAS is generally difficult to achieve on electron-rich aromatic rings like the one present in this compound. chemistrysteps.commasterorganicchemistry.com This is because the high electron density of the ring repels incoming nucleophiles.

For NAS to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO2), positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.orgchemistrysteps.comlibretexts.org These EWGs are necessary to decrease the electron density of the ring, making it susceptible to nucleophilic attack, and to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. wikipedia.orglibretexts.org

Given that the p-ethoxybenzyloxy group is electron-donating, the aromatic ring in this compound is deactivated towards nucleophilic substitution. Therefore, under typical NAS conditions, no reaction is expected to occur on the aromatic ring of this compound.

Design and Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound allows for the systematic exploration of its chemical space and the potential fine-tuning of its properties for various applications.

Principles for Modulating Chemical Properties through Structural Modifications

The chemical properties of this compound can be rationally modulated by making specific structural modifications to its three main components: the aromatic ring, the ether linkage, and the diol moiety.

Modifications of the Aromatic Ring:

Substitution on the Ring: Introducing substituents onto the aromatic ring via electrophilic substitution reactions can significantly alter the electronic properties of the molecule. For instance, introducing electron-withdrawing groups (e.g., -NO2, -CN, -COR) would decrease the electron density of the ring, making the ether linkage more susceptible to cleavage. Conversely, adding further electron-donating groups would enhance the ring's nucleophilicity.

Replacement of the Ethoxy Group: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or branching to modulate lipophilicity and steric hindrance.

Modification of the Ether Linkage:

The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions. masterorganicchemistry.com The p-ethoxybenzyl ether can be considered analogous to the widely used p-methoxybenzyl (PMB) protecting group. wikipedia.org The stability of this ether can be tuned; for instance, the introduction of additional methoxy (B1213986) groups on the benzene ring makes the corresponding benzyl (B1604629) ethers more labile. wikipedia.org This principle can be applied to the p-ethoxybenzyl group to modulate its stability.

Functionalization of the Diol Moiety:

The primary and secondary hydroxyl groups of the 1,2-propanediol unit are key sites for functionalization. nih.gov The reactivity of these hydroxyl groups can be influenced by their chemical environment. nih.gov

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers to alter the polarity, solubility, and reactivity of the molecule.

Polymerization: The diol functionality allows this molecule to be used as a monomer in the synthesis of polyesters and polyurethanes. acs.orgl-i.co.uk The structure and properties of the resulting polymers can be controlled by the choice of co-monomers and reaction conditions. creative-proteomics.commdpi.com The reactivity of the primary versus the secondary hydroxyl group can also play a role in the structure of the resulting polymer. nih.gov

A summary of how structural modifications can modulate properties is presented in the table below.

| Structural Modification | Effect on Chemical Properties |

| Introduction of EWG on aromatic ring | Decreased ring nucleophilicity, increased ether lability |

| Introduction of EDG on aromatic ring | Increased ring nucleophilicity, decreased ether lability |

| Variation of the alkoxy group | Altered lipophilicity and steric bulk |

| Esterification/Etherification of diol | Modified polarity, solubility, and reactivity |

| Use as a monomer in polymerization | Formation of polymers with tunable properties |

Structure-Reactivity Relationship Investigations of Synthesized Derivatives

While specific, in-depth structure-reactivity relationship studies for derivatives of this compound are not extensively documented in the reviewed literature, general principles of organic chemistry allow for predictions of how structural changes would influence reactivity.

In the context of designing new derivatives of this compound, a systematic approach would involve:

Synthesis of a Library of Analogues: This would include variations in the substituent on the aromatic ring, modification of the alkyl chain of the ethoxy group, and derivatization of the diol functionality.

Comparative Reactivity Studies: The synthesized derivatives would then be subjected to a range of chemical reactions to probe their reactivity. For example, the rate of electrophilic substitution on the aromatic ring could be compared for derivatives with different alkoxy groups. The stability of the ether linkage could be assessed under acidic conditions for derivatives with various substituents on the aromatic ring.

Correlation of Structure with Reactivity: By analyzing the results of these reactivity studies, correlations between specific structural features and observed chemical behavior can be established. This would lead to a predictive understanding of how to fine-tune the molecule's properties.

For example, a study could investigate the relative rates of acylation of the diol moiety in a series of analogues where the substituent on the aromatic ring is varied. It would be expected that derivatives with electron-withdrawing groups on the ring might show different acylation profiles compared to those with electron-donating groups due to long-range electronic effects influencing the nucleophilicity of the hydroxyl groups.

Although direct experimental data on the structure-reactivity relationships of this compound derivatives is sparse, the foundational principles of physical organic chemistry provide a robust framework for predicting and understanding these relationships.

Applications in Advanced Materials Science As a Molecular Building Block

Impact of the Molecular Structure of 3-(p-Ethoxybenzyloxy)-1,2-propanediol on Resulting Material Properties

Optical, Surface, and Interface Properties in Advanced Material Systems

Without specific research findings, the creation of data tables and a detailed discussion of this particular compound's applications in advanced materials science would be speculative and not based on factual, verifiable sources.

Computational and Theoretical Investigations of 3 P Ethoxybenzyloxy 1,2 Propanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone for predicting the electronic properties and intrinsic reactivity of molecules. These methods model the electronic structure of 3-(p-Ethoxybenzyloxy)-1,2-propanediol to elucidate its stability and how it might interact in chemical reactions.

Energy Minimization and Conformational Analysis

Due to the presence of several single bonds, the this compound molecule can adopt numerous spatial arrangements, or conformations. Conformational analysis is the systematic study of these different arrangements and their corresponding potential energies. The goal is to identify the most stable conformers, which are those that exist at energy minima on the potential energy surface.

The process begins with a computational search for various possible conformations, followed by geometry optimization for each. This optimization minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable structure is found. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly employed for their balance of accuracy and computational cost in these calculations. The relative energies of the resulting conformers are then compared to determine their population distribution at a given temperature.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound (Note: The following data is illustrative and represents typical results from such a study.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 | 0.00 | O-C-C-O: ~65, C-O-C-C: ~178 |

| 2 | 0.85 | O-C-C-O: ~-68, C-O-C-C: ~175 |

| 3 | 1.52 | O-C-C-O: ~63, C-O-C-C: ~-80 |

| 4 | 2.10 | O-C-C-O: ~175, C-O-C-C: ~179 |

This interactive table allows for sorting by relative energy to identify the most stable conformations.

Application of Frontier Molecular Orbital Theory to Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor in reactions. The LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides clues about the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich ethoxybenzyl group, while the LUMO may be distributed across the propanediol (B1597323) backbone.

Table 2: Calculated Frontier Orbital Energies for this compound (Note: This data is for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 7.77 |

This interactive table presents the key energy values derived from FMO theory.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum chemical calculations excel at describing the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can reveal how it interacts with solvent molecules like water or ethanol. These simulations can quantify the formation and lifetime of hydrogen bonds between the hydroxyl groups of the propanediol moiety and surrounding solvent molecules. Furthermore, MD can be used to understand its partitioning behavior between different phases and its aggregation tendencies.

Prediction of Reaction Mechanisms and Transition States for Synthetic Routes

Computational chemistry provides a means to investigate the step-by-step mechanism of chemical reactions. For the synthesis of this compound, such as the Williamson ether synthesis involving a propanediol derivative and p-ethoxybenzyl chloride, computational methods can be used to map out the entire reaction pathway.

This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility of a proposed synthetic route and identify potential side reactions.

In Silico Design and Screening of Potential Novel Analogues

The insights gained from the computational studies described above can be leveraged for the in silico design of novel analogues of this compound with potentially enhanced or modified properties. For instance, by systematically modifying functional groups on the parent molecule, a library of virtual compounds can be created.

These analogues can then be rapidly screened using computational methods to predict their properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with specific properties. This high-throughput screening allows for the identification of promising candidates for synthesis and experimental testing, significantly accelerating the discovery process.

Future Perspectives and Emerging Research Avenues for 3 P Ethoxybenzyloxy 1,2 Propanediol

Integration with Green Chemistry Principles and Sustainable Synthesis Approaches

The future synthesis of 3-(p-Ethoxybenzyloxy)-1,2-propanediol will undoubtedly be guided by the principles of green chemistry, with a strong emphasis on the use of renewable feedstocks like glycerol (B35011). researchgate.netnih.gov The increasing surplus of crude glycerol from biodiesel production presents a significant economic and environmental incentive to develop processes for its conversion into value-added chemicals. acs.orgbcrec.idmdpi.com

Research will likely focus on adapting established methods for glycerol ether synthesis to the specific target molecule. A promising strategy involves the reaction of glycidol (B123203) or epichlorohydrin (B41342) (both derivable from glycerol) with p-ethoxybenzyl alcohol. researchgate.netacs.org Studies on similar symmetric glyceryl diethers have demonstrated that using inexpensive alkaline hydroxides as catalysts can lead to total conversion of the starting epoxide. acs.org However, achieving high selectivity and minimizing the formation of byproducts remains a critical challenge that necessitates careful optimization of reaction conditions. researchgate.netacs.org The use of glycerol carbonate as a green intermediate also presents a viable, though potentially less direct, pathway. researchgate.netacs.org The ideal process would maximize atom economy and utilize environmentally benign solvents, or even use glycerol itself as a solvent, to create a truly sustainable manufacturing route. researchgate.netpreprints.org

| Approach | Key Features | Potential Advantages for Synthesis | Associated Research Focus |

| Glycerol Etherification | Direct reaction of glycerol or its derivatives (glycidol, epichlorohydrin) with an alcohol. researchgate.netacs.org | Utilizes renewable feedstock; can be catalyzed by simple bases. acs.org | Improving regioselectivity; minimizing byproducts; catalyst recycling. |

| Glycerol Carbonate Intermediate | Synthesis via glycerol carbonate, followed by reaction with the desired alcohol. researchgate.netacs.org | Green, non-toxic intermediate; can enhance selectivity with certain nucleophiles. researchgate.net | Efficient synthesis of glycerol carbonate; optimizing the subsequent etherification step. |

| Use of Green Solvents | Employing solvents like glycerol itself or other bio-derived solvents. preprints.org | Reduces environmental impact; aligns with circular economy principles. | Solvent compatibility and recovery; reaction kinetics in unconventional media. |

Exploration of Advanced Catalytic Transformations and Biocatalytic Pathways

Advancing the synthesis of this compound beyond current methods will require innovation in both chemocatalysis and biocatalysis.

Advanced Catalysis: Heterogeneous catalysis offers significant advantages in terms of catalyst separation and reuse. Research into the catalytic conversion of glycerol to propanediols has identified various effective systems, such as copper-based catalysts, which could be adapted for the synthesis of precursors to the target molecule. rsc.org A key area of investigation will be the design of catalysts that can selectively activate the primary hydroxyl group of glycerol or facilitate the ring-opening of a substituted glycidol precursor with high regioselectivity.

Biocatalytic Pathways: The biosynthesis of propanediols from glycerol is an established field, offering a highly specific and environmentally friendly alternative to chemical synthesis. nih.gov Microorganisms such as Shimwellia blattae and genetically engineered Escherichia coli have been successfully used to produce 1,3-propanediol. frontiersin.orgnih.gov A forward-looking research avenue would involve engineering metabolic pathways with novel enzymes, such as specifically tailored glycerol dehydratases (GDHt) and propanediol (B1597323) oxidoreductases (PDOR), to produce functionalized diols like this compound. nih.govfrontiersin.org This could involve a whole-cell biocatalyst that converts glycerol, or even CO2 in the case of photoautotrophic organisms, directly into the high-value target compound. ufz.de While biocatalysis currently faces challenges of low production titers, ongoing advances in synthetic biology present a significant opportunity to overcome these limitations. frontiersin.org

| System Type | Catalyst/Organism Example | Target Reaction | Key Research Goal |

| Heterogeneous Catalysis | Carbon-encapsulated Cobalt (Co@NC). rsc.org | Glycidol to 1,3-propanediol. | Design of catalysts for selective etherification or precursor synthesis. |

| Whole-Cell Biocatalysis | Engineered Escherichia coli. nih.gov | Glycerol to 1,3-propanediol. | Engineering pathways for direct synthesis of functionalized propanediols. |

| Enzymatic Catalysis | Glycerol Dehydratase (GDHt) & Propanediol Oxidoreductase (PDOR). nih.govfrontiersin.org | Glycerol conversion to 3-hydroxypropionaldehyde and then 1,3-propanediol. | Enzyme discovery and engineering for novel substrate specificity. |

| Photoautotrophic Synthesis | Engineered Synechocystis sp. PCC 6803. ufz.de | CO2 to 1,2-propanediol. | Long-term development of light-driven synthesis of complex organic molecules. |

Untapped Potential in Functional Materials Science

The unique chemical structure of this compound, featuring a diol functionality and an aromatic ether side chain, suggests significant potential for its use as a monomer or functional additive in materials science.

Glycerol-based polymers are increasingly valued for biomedical and pharmaceutical applications. nih.gov Analogous compounds like 3-ethoxy-1,2-propanediol (B54293) have been identified as potential crosslinking agents for developing poly(glycidol) hydrogels, which are useful in tissue engineering and drug delivery. sigmaaldrich.com Similarly, this compound could be employed to create hydrogels with tailored properties, where the ethoxybenzyl group could influence hydrophobicity, mechanical strength, and drug-loading capacity.

Furthermore, the compound or its glycidyl (B131873) ether precursor could serve as a monomer for creating novel functional polymers. The copolymerization of glycidyl ethers with CO2 to form polycarbonates is a well-established green chemical process. acs.orgresearchgate.net A polymer incorporating the p-ethoxybenzyloxy side group could exhibit unique thermal or phase-behavior properties. For instance, research on copolymers of glycerol and ethyl glycidyl ether has shown that incorporating hydrophobic side chains can induce thermoresponsive behavior in the resulting polymer, with tunable cloud point temperatures. rsc.org The aromatic moiety in this compound could introduce properties such as enhanced thermal stability or specific interactions, making the resulting polymers suitable for advanced coatings, specialty elastomers, or biocompatible materials. researchgate.net

| Material Type | Potential Role of this compound | Desired Properties/Functionality | Analogous Research |

| Hydrogels | Crosslinking agent or functional monomer. | Tunable mechanical properties, controlled drug release, biocompatibility. | Use of 3-Ethoxy-1,2-propanediol in poly(glycidol) hydrogels. sigmaaldrich.com |

| Functional Polycarbonates | Monomer (as a glycidyl ether derivative) copolymerized with CO2. acs.org | Biocompatibility, biodegradability, specific thermal properties. | Synthesis of poly(1,2-glycerol carbonate) from benzyl (B1604629) glycidyl ether. acs.orgresearchgate.net |

| Thermoresponsive Polymers | Co-monomer to introduce hydrophobic character. | Tunable cloud point temperatures for smart materials or biomedical devices. | Copolymers of linear glycerol and ethyl glycidyl ether. rsc.org |

| Specialty Plastics | Additive or plasticizer. | Enhanced flexibility, thermal stability, specific solvent resistance. | Use of glycerol as a plasticizer in starch-based films. researchgate.net |

Addressing Challenges and Seizing Opportunities in Scalable Synthesis and Application Development

Transitioning this compound from a laboratory curiosity to an industrially relevant chemical requires overcoming significant challenges in both its synthesis and application.

Scalable Synthesis: The primary challenge in chemical synthesis is achieving high selectivity at a large scale to avoid costly purification steps and waste generation. researchgate.netacs.org For catalytic routes, catalyst deactivation, leaching, and the energy intensity of processes are major hurdles. nih.gov In biocatalysis, the main obstacles are often low product titers, slow reaction rates, and the complexity of maintaining sterile fermentation conditions. frontiersin.orgufz.de

However, these challenges present clear opportunities for research and innovation. There is a need for robust, highly selective, and recyclable catalysts. The development of continuous flow reactors could offer better control over reaction parameters and improve efficiency. nih.gov For biocatalytic routes, advances in metabolic engineering and fermentation technology are crucial for improving yields and productivity. The economic imperative to valorize crude glycerol provides a powerful driving force for this research. mdpi.com

Application Development: A significant opportunity lies in the rational design of materials based on this compound. By systematically studying how its incorporation affects polymer properties, researchers can create materials tailored for specific high-value applications. This requires a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials engineering to fully exploit the potential of this promising bio-based building block.

| Area | Challenges | Research Opportunities |

| Chemical Synthesis | Low selectivity, byproduct formation, catalyst deactivation. researchgate.netnih.gov | Development of highly selective heterogeneous catalysts; optimization of continuous flow processes. |

| Biocatalysis | Low production titers, complex metabolic pathways, process scale-up. frontiersin.orgufz.de | Metabolic engineering of microbial strains; discovery of novel, robust enzymes; bioreactor design. |

| Purification | Separation of product from structurally similar byproducts and solvents. | Design of energy-efficient separation processes; synthesis routes that minimize impurities. |

| Application | Lack of established structure-property relationships for derived materials. | Systematic investigation of polymers incorporating the molecule; targeting high-value niche applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.